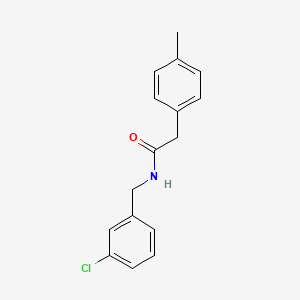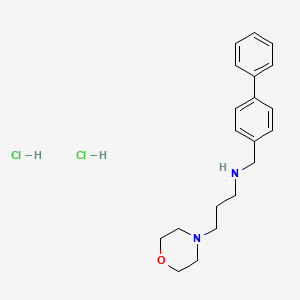![molecular formula C23H20N2O5 B5344104 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide](/img/structure/B5344104.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide, also known as BZA-5B, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide exerts its biological effects by binding to specific proteins involved in cell signaling pathways. It has been found to inhibit the activity of protein kinases, which are enzymes that play a crucial role in cell proliferation and survival. By inhibiting the activity of these enzymes, this compound can prevent the growth of cancer cells and improve the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In cancer cells, it can induce cell cycle arrest and apoptosis, leading to the inhibition of cell growth and proliferation. In neurological disorders, it can improve cognitive function and reduce inflammation and oxidative stress. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target proteins. It is also stable and can be stored for long periods of time. However, this compound has some limitations for lab experiments. It is relatively expensive to synthesize and may not be readily available for all researchers. It also has limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide. One direction is to further investigate its potential as a drug candidate for the treatment of cancer and neurological disorders. This involves studying its efficacy and safety in animal models and clinical trials. Another direction is to study its mechanism of action in more detail, including its interactions with specific proteins and signaling pathways. This can help identify new targets for drug development. Finally, future research can focus on improving the synthesis method of this compound to make it more cost-effective and readily available for researchers.
Synthesis Methods
The synthesis method of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide involves several steps, starting with the reaction of 4-nitrobenzaldehyde with 3-methoxyaniline to form 3-(4-nitrophenyl)-3-methoxyaniline. This intermediate is then reacted with benzyl 4-hydroxy-3-methoxybenzoate to form this compound. The final product is obtained by removing the benzyl protecting group using catalytic hydrogenation.
Scientific Research Applications
3-[4-(benzyloxy)-3-methoxyphenyl]-N-(4-nitrophenyl)acrylamide has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug candidate for the treatment of cancer. It has been found to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In biochemistry, this compound has been used as a tool to study the function of these proteins and their interactions with other molecules. In pharmacology, this compound has been studied for its potential as a drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-29-22-15-17(7-13-21(22)30-16-18-5-3-2-4-6-18)8-14-23(26)24-19-9-11-20(12-10-19)25(27)28/h2-15H,16H2,1H3,(H,24,26)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRZNXOVIFWBOP-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-acetyl-6-(5-bromo-2-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5344025.png)

![N,N,4-trimethyl-3-(2-oxo-2-{[2-(1H-pyrazol-4-yl)ethyl]amino}ethyl)-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5344040.png)

![methyl 2-[2,4-bis(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5344049.png)
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4,5-dichloro-2-thiophenesulfonamide hydrochloride](/img/structure/B5344055.png)
![2-{[(2-methoxyphenyl)acetyl]amino}-4,5-dimethyl-N-(3-pyridinylmethyl)-3-thiophenecarboxamide](/img/structure/B5344060.png)

![N-{4-[N-(5-bromo-2-furoyl)ethanehydrazonoyl]phenyl}cyclobutanecarboxamide](/img/structure/B5344084.png)
![N-cyclohexyl-N-ethyl-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5344096.png)

![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[2-(dimethylamino)ethyl]-N-ethyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5344110.png)
![4-{[3-(5-chloro-2-thienyl)-3-oxo-1-propen-1-yl]amino}-N-2-quinoxalinylbenzenesulfonamide](/img/structure/B5344116.png)
![N-(2-chlorophenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5344123.png)